Home > Products > Screening Compounds P2264 > Eleclazine hydrochloride
Eleclazine hydrochloride - 1448754-43-5

Eleclazine hydrochloride

Catalog Number: EVT-266959
CAS Number: 1448754-43-5
Molecular Formula: C21H17ClF3N3O3
Molecular Weight: 451.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eleclazine Hydrochloride is a novel, small molecule sodium channel inhibitor with anti-arrhythmic properties. [, ] While currently in clinical development for treating Long QT syndrome 3 (LQT3), [] this document will focus solely on its research applications, excluding drug dosage and side effect information.

GS-967

  • Compound Description: GS-967 is a novel sodium channel inhibitor that exhibits antiarrhythmic effects. Like eleclazine, its antiarrhythmic mechanism is attributed to the preferential suppression of late sodium current (INaL) []. GS-967 showed potent use-dependent block (UDB) of peak sodium current (INaP) in human induced pluripotent stem cell-derived cardiomyocytes. This compound also exhibited potent effects on slow inactivation and recovery from inactivation of sodium channels [].
  • Relevance: While the specific structural relationship between GS-967 and eleclazine hydrochloride is not detailed in the provided papers, they are grouped together as novel sodium channel inhibitors with a shared mechanism of action involving INaL suppression []. Both compounds are suggested to exert antiarrhythmic effects due to their substantial UDB potency, with GS-967 demonstrating higher association rates with sodium channels compared to eleclazine []. You can find more information about GS-967 in this research paper:

Ranolazine

  • Compound Description: Ranolazine is a prototype late INa inhibitor, meaning it primarily targets the late component of the sodium current. This compound is used clinically as an antianginal agent and for the treatment of chronic stable angina [].
  • Relevance: Ranolazine serves as a reference compound for comparison to eleclazine hydrochloride and GS-967 in the context of INaL inhibition []. Although all three compounds exhibit this activity, eleclazine and GS-967 demonstrate significantly more potent UDB of INaP compared to ranolazine []. You can find more information about Ranolazine in this research paper:

Lidocaine

  • Compound Description: Lidocaine is a widely used local anesthetic and antiarrhythmic drug. It functions by blocking sodium channels, primarily targeting the fast inactivation state, which is important for its local anesthetic effects [].
  • Relevance: Lidocaine is included in the study as a comparator compound to eleclazine hydrochloride and other sodium channel blockers. Eleclazine and GS-967 displayed markedly greater potency in their UDB of INaP compared to lidocaine []. You can find more information about Lidocaine in this research paper:

Lacosamide

  • Compound Description: Lacosamide is an anticonvulsant drug used in the treatment of partial-onset seizures. It exerts its effects by enhancing slow inactivation of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability [].
  • Relevance: Lacosamide is another comparator compound included in the study to evaluate the effects of eleclazine hydrochloride and other drugs on sodium channels. The findings highlight that eleclazine and GS-967 possess more potent effects on slow inactivation and recovery from inactivation compared to lacosamide []. You can find more information about Lacosamide in this research paper:
Overview

Eleclazine hydrochloride is a novel pharmaceutical compound primarily recognized for its role as an inhibitor of the cardiac late sodium current. This compound has been investigated for its potential in treating various cardiac arrhythmias, particularly those associated with catecholamine-induced ventricular tachycardia. By selectively targeting the late sodium current, Eleclazine hydrochloride aims to mitigate the risks associated with abnormal heart rhythms.

Source and Classification

Eleclazine hydrochloride is classified as a sodium channel blocker, specifically inhibiting the late sodium current in cardiac myocytes. This mechanism is crucial for regulating cardiac excitability and preventing arrhythmias. The compound is also known under the identifier GS 6615 hydrochloride and has been synthesized and characterized in various studies focusing on its pharmacological properties and therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Eleclazine hydrochloride involves several key steps that can be broadly categorized into chemical reactions tailored to produce high-purity compounds. While detailed synthetic routes specific to Eleclazine hydrochloride are not extensively documented in public literature, related compounds such as lercanidipine hydrochloride provide insights into possible synthetic methodologies.

  1. Esterification: The initial step typically involves esterifying diketene with 3-hydroxypropionitrile in the presence of a base to form propionitrile acetoacetate.
  2. Condensation and Cyclization: This intermediate undergoes condensation with 3-nitrobenzaldehyde and 3-amido-methyl crotonate, leading to the formation of a parent nucleus.
  3. Final Esterification: The final product is obtained through esterification using thionyl chloride and dimethylformamide, followed by crystallization to achieve high purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Eleclazine hydrochloride can be analyzed through its chemical formula and three-dimensional conformation. The compound's specific structural features include:

  • Chemical Formula: C₁₃H₁₄ClN₃O
  • Molecular Weight: Approximately 255.72 g/mol
  • Structural Characteristics: The molecule features a benzothiazepine core structure, which is typical for sodium channel blockers, allowing it to interact effectively with the sodium channels in cardiac tissues.

This structure can be visualized using computational chemistry software that models molecular interactions and conformations.

Chemical Reactions Analysis

Reactions and Technical Details

Eleclazine hydrochloride primarily interacts with cardiac sodium channels through competitive inhibition mechanisms. Key reaction pathways include:

  • Binding to Sodium Channels: The compound selectively binds to the late sodium current component of voltage-gated sodium channels (specifically Na_v1.5), which is crucial during cardiac action potentials.
  • Inhibition of Arrhythmogenic Activity: By blocking this current, Eleclazine reduces excessive sodium influx during depolarization phases, thereby stabilizing cardiac rhythm and preventing arrhythmias induced by catecholamines .

These interactions highlight the compound's potential efficacy in clinical settings where arrhythmias pose significant health risks.

Mechanism of Action

Process and Data

The mechanism of action for Eleclazine hydrochloride involves:

  1. Selective Inhibition: It inhibits the late phase of sodium current during cardiac action potentials, which is particularly pronounced under conditions of increased adrenergic stimulation.
  2. Stabilization of Cardiac Membranes: By reducing late sodium influx, Eleclazine helps stabilize myocardial membranes against arrhythmogenic triggers.
  3. Clinical Efficacy: Studies have shown that Eleclazine significantly reduces the incidence of ventricular tachycardia in animal models compared to traditional antiarrhythmic agents like flecainide .

Data from electrophysiological studies confirm these mechanisms, demonstrating reduced T-wave alternans and fewer premature ventricular contractions in response to adrenergic stimulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eleclazine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.
  • Stability: The compound shows stability under standard laboratory conditions but should be stored away from light and moisture to maintain its integrity .

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Eleclazine hydrochloride has several significant applications in scientific research and clinical practice:

  • Antiarrhythmic Therapy: Its primary application lies in treating various forms of ventricular tachycardia, particularly those induced by stress or catecholamines.
  • Research Tool: It serves as a valuable tool in cardiovascular research, especially in studies focusing on ion channel physiology and pharmacology.
  • Preclinical Models: Eleclazine is utilized in preclinical models using human induced pluripotent stem cell-derived cardiomyocytes to explore its effects on cardiac function under pathological conditions .
Introduction to Eleclazine Hydrochloride

Chemical Identity and Nomenclature

Eleclazine hydrochloride (C₂₁H₁₇ClF₃N₃O₃; molecular weight: 451.83 g/mol) is the hydrochloride salt form of eleclazine (GS-6615), a selective late sodium current (late INa) inhibitor. Its IUPAC name is 4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one hydrochloride. The compound features a benzoxazepinone core substituted with a pyrimidinylmethyl group at position 4 and a 4-(trifluoromethoxy)phenyl moiety at position 7 [3] [8] [9]. It is identified under CAS numbers 1448754-43-5 (hydrochloride salt) and 1443211-72-0 (free base). Eleclazine hydrochloride is a white-to-off-white solid with moderate solubility in DMSO (50 mg/mL) but low aqueous solubility [3] [6].

  • Molecular Formula: C₂₁H₁₇ClF₃N₃O₃
  • Key Structural Features:
  • Benzoxazepinone scaffold
  • Trifluoromethoxyphenyl group (lipophilic domain)
  • Pyrimidinylmethyl substituent (critical for late INa selectivity)
  • Synonyms: GS-6615 hydrochloride; UNII: 4R1JP3Q4HI

Historical Development and Investigational Status

Eleclazine was developed by Gilead Sciences as an antiarrhythmic agent targeting cardiac late sodium currents. Preclinical studies (2013–2016) demonstrated potent late INa inhibition (IC50 ~0.7 μM) and antiarrhythmic efficacy in animal models [2] [7]. It received orphan drug designation from the FDA in 2015 for congenital long QT syndrome (LQTS), specifically LQT3 [9]. Clinical development progressed to Phase II/III trials for three indications:

  • Long QT Syndrome Type 3 (LQT3): Phase III (NCT02300558)
  • Hypertrophic Cardiomyopathy (HCM): Liberty-HCM Phase II/III (NCT02291237)
  • Ventricular Tachycardia/Fibrillation (VT/VF): Phase II (TEMPO trial)

In late 2016, Gilead discontinued development after eleclazine failed to reduce implantable cardioverter-defibrillator (ICD) shocks in VT/VF patients compared to placebo. Subsequent analysis led to termination of all trials, including LQT3 and HCM studies, by February 2017 [4] [9]. Despite promising electrophysiological effects, no further clinical development has been reported since 2017.

Therapeutic Rationale in Cardiac Electrophysiology

Eleclazine hydrochloride selectively inhibits pathological late INa, a sustained inward sodium current during the cardiac action potential plateau phase. Enhanced late INa (as in LQT3, ischemia, or heart failure) disrupts ventricular repolarization by:

  • Prolonging Action Potential Duration (APD): Increases risk of early afterdepolarizations (EADs).
  • Promoting Intracellular Na+ Overload: Drives Ca2+ influx via Na+/Ca2+ exchange, causing calcium overload and diastolic dysfunction [2] [7] [9].

Table 1: Electrophysiological Effects of Eleclazine in Disease Models

Disease ModelKey Effects of EleclazineReference
LQT3 (ATX-II rabbit)↓ Late INa (IC50: 0.7 μM); ↓ APD/QT prolongation; ↓ arrhythmia incidence [2]
Atrial Fibrillation (Porcine)↓ Atrial premature beats (51%); ↓ repolarization alternans; ↓ AF inducibility [7]
Hypertrophic CardiomyopathyShortened QT/PTa intervals; ↓ repolarization heterogeneity [4]

Unlike classical sodium channel blockers (e.g., flecainide), eleclazine shows >140-fold selectivity for late versus peak INa. This minimizes QRS widening or conduction slowing, making it suitable for repolarization disorders without proarrhythmic risks [2] [5]. Its efficacy in suppressing atrial fibrillation also stems from reducing atrial repolarization alternans and spatial heterogeneity [5] [7].

  • Atrial-Selective Action: Eleclazine exhibits stronger inhibition in atrial vs. ventricular myocytes due to differences in voltage dependence of INa activation/inactivation. Atrial INa activates at potentials ~5.5 mV more negative, enhancing drug binding during depolarization [5].

Table 2: Atrial vs. Ventricular Electrophysiological Responses to Eleclazine

ParameterAtrial MyocytesVentricular Myocytes
INa Activation Threshold-61.2 ± 1.3 mV-55.7 ± 1.1 mV
Voltage of Half-Maximal Inactivation-84.7 ± 0.9 mV-77.6 ± 1.2 mV
Instantaneous INa Block (10 μM)38.2 ± 3.1%24.7 ± 2.8%

Data derived from rat myocytes [5]

Properties

CAS Number

1448754-43-5

Product Name

Eleclazine hydrochloride

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride

Molecular Formula

C21H17ClF3N3O3

Molecular Weight

451.8 g/mol

InChI

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H

InChI Key

ZRYHNOXHGYUHFF-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl

Solubility

Soluble in DMSO

Synonyms

Eleclazine Hydrochloride; Eleclazine HCl; GS-6615; GS 6615; GS6615;

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.